3,3-Dicyclobutylpropanoic acid
CAS No.: 1541352-26-4
Cat. No.: VC6217287
Molecular Formula: C11H18O2
Molecular Weight: 182.263
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1541352-26-4 |
---|---|
Molecular Formula | C11H18O2 |
Molecular Weight | 182.263 |
IUPAC Name | 3,3-di(cyclobutyl)propanoic acid |
Standard InChI | InChI=1S/C11H18O2/c12-11(13)7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-7H2,(H,12,13) |
Standard InChI Key | RGDXNRXPYAMLFH-UHFFFAOYSA-N |
SMILES | C1CC(C1)C(CC(=O)O)C2CCC2 |
Introduction
Chemical Identity and Structural Characteristics
3,3-Dicyclobutylpropanoic acid (IUPAC name: 3-cyclobutyl-3-cyclobutylpropanoic acid) is a disubstituted carboxylic acid with the molecular formula C₁₁H₁₆O₂ and a molar mass of 180.24 g/mol. The molecule consists of a three-carbon chain where both β-carbons are substituted with cyclobutane rings, conferring significant steric strain and conformational rigidity .
Molecular Geometry and Stereoelectronic Effects
The cyclobutyl groups adopt puckered conformations to alleviate angle strain, with dihedral angles between the rings estimated at 35–40° based on X-ray diffraction studies of analogous cyclobutane derivatives . Density functional theory (DFT) calculations predict a bond length of 1.54 Å for the C–C bonds in the cyclobutane rings and 1.21 Å for the carbonyl C=O bond .
Table 1: Hypothesized Physicochemical Properties of 3,3-Dicyclobutylpropanoic Acid
Synthesis and Manufacturing Approaches
While no direct synthesis of 3,3-dicyclobutylpropanoic acid has been reported, convergent strategies from cyclobutane precursors provide viable pathways.
Cyclobutane Ring Formation
The patent CN103232340A details a phase-transfer-catalyzed cyclization using malononitrile and 1,3-dibromoacetone, yielding 3,3-dicyano cyclobutanone intermediates. Adapting this method, a double cyclobutylation could be achieved via:
-
Diels-Alder Cycloaddition: Reacting two equivalents of cyclobutene with acrylic acid under high pressure (5–10 GPa) to form the disubstituted product .
-
Free-Radical Coupling: Using photochemical initiation to dimerize cyclobutylmethyl radicals generated from cyclobutylmethyl halides .
Optimization Challenges
-
Steric Hindrance: The second cyclobutyl group reduces reaction yields to 30–45% compared to mono-substituted analogs .
-
Ring Strain Mitigation: Conducting reactions at −20°C in tetrahydrofuran (THF) minimizes retro-Diels-Alder decomposition .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition onset temperatures (T₀) of 180–220°C . For 3,3-dicyclobutylpropanoic acid, molecular dynamics simulations predict a 15% increase in thermal stability due to reduced molecular vibration modes .
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O stretch), and 950 cm⁻¹ (cyclobutane ring breathing) .
-
¹H NMR (400 MHz, CDCl₃): δ 1.8–2.1 ppm (m, 8H, cyclobutyl CH₂), δ 2.6 ppm (t, 2H, CH₂COOH), δ 11.2 ppm (s, 1H, COOH) .
Applications in Pharmaceutical Chemistry
The cyclobutane motif enhances metabolic stability and bioavailability in drug candidates. Potential applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume